molecular formula C11H13NO2S B12627182 2-(tert-Butylsulfonyl)benzonitrile CAS No. 918812-35-8

2-(tert-Butylsulfonyl)benzonitrile

Cat. No.: B12627182
CAS No.: 918812-35-8
M. Wt: 223.29 g/mol
InChI Key: SDJICLDHVBMYBY-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfonyl)benzonitrile is an organic compound characterized by a benzonitrile core substituted with a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfonyl)benzonitrile typically involves the introduction of a tert-butylsulfonyl group to a benzonitrile core. One common method involves the reaction of benzonitrile with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfonyl)benzonitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl group acts as a leaving group, allowing the nucleophile to attack the benzonitrile core. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzonitrile: Similar structure but with the tert-butyl group directly attached to the benzene ring.

    2-(tert-Butylsulfanyl)benzonitrile: Similar structure but with a sulfanyl group instead of a sulfonyl group.

Uniqueness

2-(tert-Butylsulfonyl)benzonitrile is unique due to the presence of the sulfonyl group, which imparts different chemical reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the sulfonyl group can be utilized for further chemical transformations.

Properties

CAS No.

918812-35-8

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-tert-butylsulfonylbenzonitrile

InChI

InChI=1S/C11H13NO2S/c1-11(2,3)15(13,14)10-7-5-4-6-9(10)8-12/h4-7H,1-3H3

InChI Key

SDJICLDHVBMYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

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